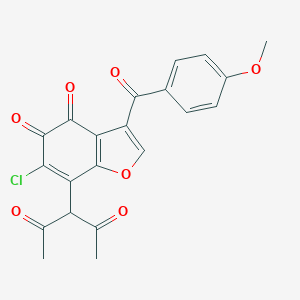
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is an organic compound with the molecular formula C6H11ClO4S It is a sulfonate ester that contains a chlorinated ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoic acid with methanol in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of methyl 3-[(2-chloroethyl)sulfonyl]propanoate often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted sulfonate esters.
Oxidation: Sulfone derivatives are the primary products.
Reduction: The main product is the corresponding alcohol.
Scientific Research Applications
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-chloroethyl)sulfonyl]propanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorinated ethyl group is particularly reactive, making it a useful intermediate in various chemical processes. The sulfonate group can also participate in oxidation and reduction reactions, further expanding its utility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorosulfonyl)propanoate
- Ethyl 3-[(2-chloroethyl)sulfonyl]propanoate
- Methyl 3-[(2-bromoethyl)sulfonyl]propanoate
Uniqueness
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is unique due to its specific combination of a chlorinated ethyl group and a sulfonate ester. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, further distinguishes it from similar compounds.
Properties
Molecular Formula |
C6H11ClO4S |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
methyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H11ClO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3 |
InChI Key |
RYFXRNARKYBQNB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCS(=O)(=O)CCCl |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)


![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![ethyl 5-[(4-anilino-3-cyano-2-pyridinyl)oxy]-2-[(diethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)

